1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Overview
Description
1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is an organic compound with the molecular formula C8H6BrF3O2S It is characterized by the presence of a bromine atom and a trifluoroethylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene typically involves the bromination of 4-((2,2,2-trifluoroethyl)sulfonyl)benzene. This can be achieved through the reaction of 4-((2,2,2-trifluoroethyl)sulfonyl)benzene with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high purity and yield of the target compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The trifluoroethylsulfonyl group can undergo oxidation to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoroethylsulfonyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include 4-((2,2,2-trifluoroethyl)sulfonyl)aniline or 4-((2,2,2-trifluoroethyl)sulfonyl)thiophenol.
Oxidation Reactions: Products include 4-((2,2,2-trifluoroethyl)sulfonyl)benzenesulfonic acid.
Reduction Reactions: Products include 4-((2,2,2-trifluoroethyl)sulfonyl)benzene.
Scientific Research Applications
1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoroethylsulfonyl group contribute to its reactivity and ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the alteration of cellular processes.
Comparison with Similar Compounds
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
- 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
- 1-Bromo-4-(trifluoromethyl)sulfonylbenzene
Uniqueness: 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is unique due to the presence of both a bromine atom and a trifluoroethylsulfonyl group, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-bromo-4-(2,2,2-trifluoroethylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYVBAQNXPMHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738489 | |
Record name | 1-Bromo-4-(2,2,2-trifluoroethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648905-23-1 | |
Record name | 1-Bromo-4-(2,2,2-trifluoroethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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